molecular formula C20H15BrO2 B420636 4-Bromophenyl diphenylacetate

4-Bromophenyl diphenylacetate

Cat. No.: B420636
M. Wt: 367.2g/mol
InChI Key: YNUXSORJFQQWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromophenyl diphenylacetate (CAS 58241-11-5) is an aromatic ester with the molecular formula C₂₀H₁₅BrO₂ and a molecular weight of 367.24 g/mol . Structurally, it consists of a diphenylacetic acid backbone esterified with a 4-bromophenyl group.

Properties

Molecular Formula

C20H15BrO2

Molecular Weight

367.2g/mol

IUPAC Name

(4-bromophenyl) 2,2-diphenylacetate

InChI

InChI=1S/C20H15BrO2/c21-17-11-13-18(14-12-17)23-20(22)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H

InChI Key

YNUXSORJFQQWMG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table compares 4-bromophenyl diphenylacetate with structurally related brominated phenyl esters and acids:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C/mmHg) Key Applications/Notes
This compound 58241-11-5 C₂₀H₁₅BrO₂ 367.24 Not reported Not reported Potential synthetic intermediate
4-Bromophenyl acetate 1927-95-3 C₈H₇BrO₂ 215.04 Not reported Not reported Simple ester; spectroscopic studies
Ethyl 4-bromophenylacetate 14062-25-0 C₁₀H₁₁BrO₂ 243.10 29–31 88–90/0.35 Low melting ester; used in custom synthesis
4-Bromophenylacetic acid 1878-68-8 C₈H₇BrO₂ 215.04 114–117 Not reported Carboxylic acid precursor
Methyl 2-(4-bromophenyl)acetate 41841-16-1 C₉H₉BrO₂ 229.07 Not reported Not reported High-purity reference material for drug applications
Key Observations:
  • Molecular Weight and Complexity : this compound is significantly larger than simpler esters like 4-bromophenyl acetate or methyl/ethyl derivatives, which impacts its solubility and reactivity.
  • Thermal Stability : Ethyl 4-bromophenylacetate has a low melting point (29–31°C), making it a liquid at room temperature, whereas 4-bromophenylacetic acid is solid (mp 114–117°C) . Data for the target compound’s thermal properties are lacking.

Reactivity and Functionalization

  • Bromine Reactivity : The para-bromine substituent in all these compounds enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization. For example, methyl 2-(4-bromophenyl)acetate is used as a reference standard in drug manufacturing due to its well-defined reactivity .

Q & A

Basic: What are the recommended synthetic routes for 4-bromophenyl diphenylacetate, and how can reaction efficiency be validated?

Answer:
The synthesis typically involves esterification of diphenylacetic acid with 4-bromophenol under acid catalysis (e.g., sulfuric acid) or coupling via activated intermediates like acyl chlorides. For validation:

  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to track ester formation.
  • Confirm purity via melting point analysis (expected range: 114–119°C based on analogous bromophenylacetic acid derivatives) .
  • Quantify yield gravimetrically after recrystallization in ethanol or hexane .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm ester linkage (e.g., carbonyl resonance at ~170 ppm in 13^{13}C NMR) and bromophenyl substituents (aromatic protons at 7.2–7.6 ppm in 1^1H NMR) .
  • FTIR : Identify ester C=O stretching (~1740 cm1^{-1}) and C-Br vibrations (~600 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight (expected: ~381.2 g/mol) via ESI-MS or GC-MS .

Advanced: How can orthogonal experimental design optimize esterification conditions for this compound?

Answer:

  • Variables : Catalyst concentration (e.g., H2_2SO4_4), temperature (80–120°C), and molar ratio of reactants (1:1 to 1:1.5).
  • Design : Use a 3-factor, 3-level orthogonal array (L9 Taguchi) to minimize experimental runs while maximizing data robustness .
  • Analysis : Apply ANOVA to identify significant factors affecting yield. For example, temperature and catalyst loading often dominate esterification efficiency .

Advanced: How can computational modeling elucidate the reaction mechanism of this compound formation?

Answer:

  • DFT Calculations : Model transition states and intermediates to identify rate-limiting steps (e.g., nucleophilic acyl substitution).
  • Solvent Effects : Simulate polarity and dielectric constants (e.g., toluene vs. DMF) to predict reaction kinetics .
  • Validation : Compare computed activation energies with experimental Arrhenius plots from kinetic studies .

Advanced: How should researchers address discrepancies in reported melting points for bromophenyl derivatives?

Answer:

  • Source Analysis : Cross-reference purity data (e.g., >95% vs. 98% purity) from suppliers, as impurities depress melting points .
  • Recrystallization : Repeat purification using solvents like ethanol/water mixtures to ensure consistent crystallinity.
  • DSC Analysis : Use differential scanning calorimetry to resolve ambiguities in phase transitions .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage Conditions : Keep in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis or oxidation .
  • Monitoring : Perform periodic HPLC analysis to detect degradation products (e.g., free diphenylacetic acid or 4-bromophenol) .

Advanced: How can this compound be utilized in chiral intermediate synthesis for pharmaceuticals?

Answer:

  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to synthesize enantiopure esters for β-lactam antibiotics .
  • Derivatization : React with amines or alcohols to generate prodrug candidates, validated via 1^1H NMR coupling constants or chiral HPLC .

Advanced: What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Answer:

  • Process Control : Implement inline FTIR or Raman spectroscopy to monitor reaction endpoints and minimize over-acidification .
  • Separation Techniques : Use membrane filtration or column chromatography to isolate the ester from bromophenol or unreacted acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.